![molecular formula C22H21N5O2S B2397446 N-(3-methoxybenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894044-15-6](/img/structure/B2397446.png)
N-(3-methoxybenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-methoxybenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is a complex organic compound. It contains a triazolo[4,3-b]pyridazine ring, which is a type of triazole. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolo[4,3-b]pyridazine ring, a methoxybenzyl group, and a p-tolyl group. The exact bond lengths and angles would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, often involving the nitrogen atoms in the triazole ring . The specific reactions that “this compound” might undergo would depend on the conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be expected for this compound include a high melting point and low solubility in water, typical of many complex organic compounds .Wissenschaftliche Forschungsanwendungen
Anticancer Effects and PI3K Inhibition :
- A study by (Xiao-meng Wang et al., 2015) found that similar compounds exhibit significant anticancer effects. The modification of the compound's structure resulted in potent antiproliferative activities against human cancer cell lines and reduced acute oral toxicity. These compounds effectively inhibit PI3Ks and mTOR, suggesting potential as anticancer agents.
Positive Inotropic Activities :
- Research by (Jing-Yuan Li et al., 2008) synthesized and evaluated compounds for positive inotropic activities. This study indicates potential applications in enhancing cardiac contractility, suggesting therapeutic possibilities in cardiovascular diseases.
Antioxidant Abilities :
- A study conducted by (R. M. Shakir et al., 2017) explored the antioxidant abilities of related compounds. Some synthesized compounds showed significant antioxidant ability, higher than ascorbic acid, highlighting their potential as effective antioxidants.
Antibacterial, Antifungal, and Antitubercular Activities :
- (M. Shiradkar et al., 2006) investigated compounds for their antibacterial, antifungal, and antitubercular activities. This research provides insights into the potential use of such compounds in treating various infectious diseases.
Antiviral Activity Against Hepatitis-A Virus :
- The study by (A. H. Shamroukh et al., 2008) demonstrated promising antiviral activity against hepatitis-A virus (HAV) for some newly synthesized compounds, indicating potential applications in antiviral therapy.
Anticancer and Antimicrobial Activities :
- Research by (G. Kumar et al., 2019) focused on synthesizing novel compounds and evaluating their anticancer and antimicrobial activities. This suggests their potential use in cancer treatment and as antimicrobial agents.
Zukünftige Richtungen
The study of new triazole compounds is a vibrant field of research, with potential applications in medicine and other areas . Future research on “N-(3-methoxybenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” might focus on its synthesis, properties, and potential biological activities.
Eigenschaften
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-15-6-8-17(9-7-15)19-10-11-20-24-25-22(27(20)26-19)30-14-21(28)23-13-16-4-3-5-18(12-16)29-2/h3-12H,13-14H2,1-2H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYNNAAUEGCRAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC(=CC=C4)OC)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

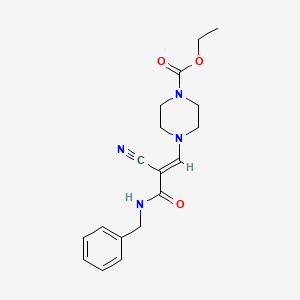


![1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2397368.png)
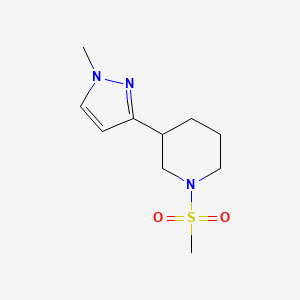
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2397371.png)
![(E)-3-(2-chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2397373.png)
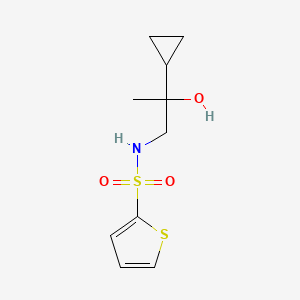
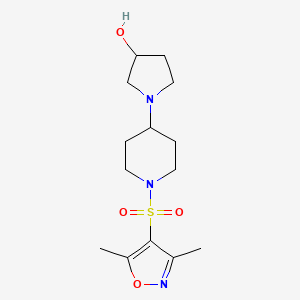
![2,3,4-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2397382.png)
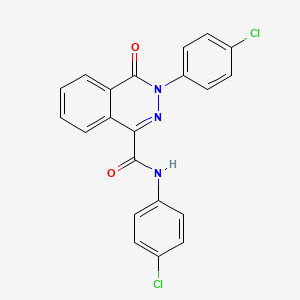
![N-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2397384.png)
![N-ethyl-1-[(4-methoxyphenoxy)methyl]-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2397385.png)
